
gamma-Glutamyl-gamma-glutamylcysteinylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Glutamyl-gamma-glutamylcysteinylglycine (GGCG) is a tripeptide molecule composed of glutamate, cysteine, and glycine. It is a naturally occurring antioxidant that plays a crucial role in maintaining the cellular redox balance. GGCG is synthesized in the liver and is found in high concentrations in the kidneys, lungs, and brain.
Mécanisme D'action
Gamma-Glutamyl-gamma-glutamylcysteinylglycine acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that are generated during normal cellular metabolism. It also promotes the regeneration of other antioxidants such as glutathione and vitamin C. This compound has been shown to activate the Nrf2 pathway, which is a key regulator of cellular antioxidant defenses. Activation of this pathway results in the upregulation of genes involved in the synthesis of antioxidant enzymes and proteins.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage to DNA, proteins, and lipids. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been investigated for its potential role in the prevention and treatment of cancer, diabetes, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Gamma-Glutamyl-gamma-glutamylcysteinylglycine has several advantages for use in lab experiments. It is a naturally occurring molecule that is readily available and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of this compound in lab experiments. Its effects can be difficult to quantify, and its mechanism of action is not fully understood. Additionally, the concentrations required for therapeutic effects may be difficult to achieve in vivo.
Orientations Futures
There are several areas of future research for gamma-Glutamyl-gamma-glutamylcysteinylglycine. One area of interest is the development of novel methods for synthesizing this compound and related molecules. Another area of research is the investigation of the potential therapeutic applications of this compound in the prevention and treatment of various diseases. Additionally, the mechanisms underlying the antioxidant and anti-inflammatory effects of this compound need to be further elucidated. Finally, the development of more sensitive methods for measuring the effects of this compound in vivo would be of great benefit to researchers in this field.
Conclusion
This compound is a naturally occurring tripeptide molecule that plays a crucial role in maintaining the cellular redox balance. It has been extensively studied for its antioxidant properties and its potential therapeutic applications. This compound has been shown to protect against oxidative stress-induced cellular damage, to have anti-inflammatory effects, and to have potential applications in the prevention and treatment of various diseases. While there are limitations to the use of this compound in lab experiments, there are also several areas of future research that hold promise for this molecule.
Méthodes De Synthèse
Gamma-Glutamyl-gamma-glutamylcysteinylglycine is synthesized in the liver by the enzyme gamma-glutamylcysteine synthetase (γ-GCS). γ-GCS catalyzes the formation of gamma-glutamylcysteine (γ-GC) from glutamate and cysteine. γ-GC is then combined with glycine by the enzyme glutathione synthetase to form this compound. The synthesis of this compound is dependent on the availability of glutamate, cysteine, and glycine.
Applications De Recherche Scientifique
Gamma-Glutamyl-gamma-glutamylcysteinylglycine has been extensively studied for its antioxidant properties and its potential therapeutic applications. It has been shown to protect against oxidative stress-induced cellular damage and to have anti-inflammatory effects. This compound has also been investigated for its role in the prevention and treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
Numéro CAS |
105644-04-0 |
|---|---|
Formule moléculaire |
C15H24N4O9S |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-[[(4S)-4-amino-4-carboxybutanoyl]-(carboxymethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H24N4O9S/c16-7(14(25)26)1-3-10(20)18-9(6-29)13(24)19(5-12(22)23)11(21)4-2-8(17)15(27)28/h7-9,29H,1-6,16-17H2,(H,18,20)(H,22,23)(H,25,26)(H,27,28)/t7-,8-,9-/m0/s1 |
Clé InChI |
XDAXHUZFBOCXBP-CIUDSAMLSA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CS)C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CS)C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)C(C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CS)C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)C(C(=O)O)N |
Synonymes |
gamma-Glu-GSH gamma-glutamyl-gamma-glutamylcysteinylglycine gamma-glutamyl-glutathione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




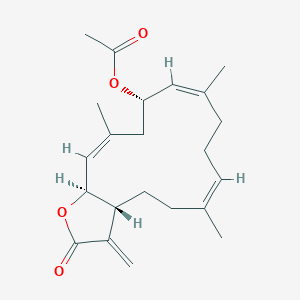

![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)
![[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate](/img/structure/B217774.png)
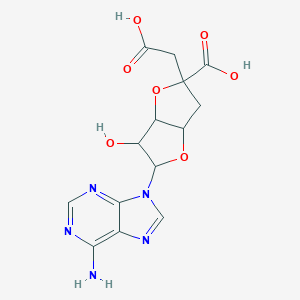
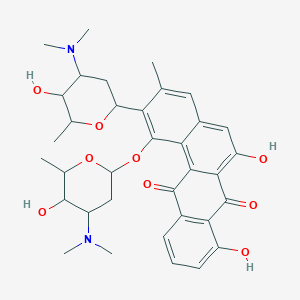



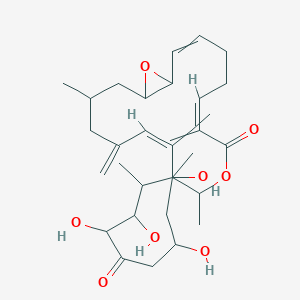
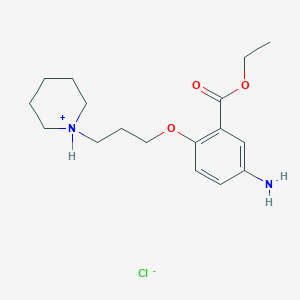
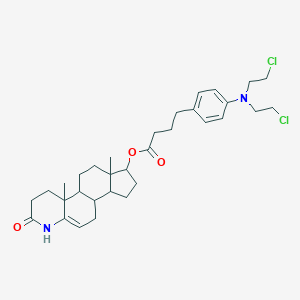
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)